![molecular formula C9H7ClN2O B1595592 N-(2-chlorophenyl)-2-cyanoacetamide CAS No. 50982-66-6](/img/structure/B1595592.png)
N-(2-chlorophenyl)-2-cyanoacetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions with 2-chlorophenyl derivatives . For instance, a protocol for the synthesis of ketamine involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For example, the synthesis of ketamine involves several steps, including the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .Scientific Research Applications
Antibacterial and Anti-Parasitic Properties
“N-(2-chlorophenyl)-2-cyanoacetamide” derivatives are known for their antibacterial and anti-parasitic properties. These compounds have been historically significant in the treatment of infections caused by various parasites and anaerobic bacteria .
Antitumor Agents
Recent studies have shown that certain derivatives of “N-(2-chlorophenyl)-2-cyanoacetamide” can act as antitumor agents. This application is particularly promising in the field of medicinal chemistry, where new treatments for cancer are in constant demand .
Proton Pump Inhibitors
Some derivatives of “N-(2-chlorophenyl)-2-cyanoacetamide” have been utilized as proton pump inhibitors. These are used to treat conditions like gastroesophageal reflux disease (GERD) by reducing the amount of acid produced in the stomach .
Antihelminthic Applications
The compound’s derivatives have also been used as antihelminthics, which are drugs that expel parasitic worms (helminths) and other internal parasites from the body without causing significant harm to the host .
Analgesic and Anti-Inflammatory Properties
Research has indicated that “N-(2-chlorophenyl)-2-cyanoacetamide” derivatives can be effective as analgesic and anti-inflammatory agents. This is due to their ability to block certain pain signals in the nervous system .
Antimicrobial Agents
The antimicrobial properties of “N-(2-chlorophenyl)-2-cyanoacetamide” derivatives make them valuable in the fight against microbial infections. They have been shown to be effective against a range of microbial organisms .
Safety and Hazards
The safety data sheet for a related compound, 2`-Chloroacetanilide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Another related compound, 2-Chlorophenyl isocyanate, is classified as a flammable liquid, and can cause skin corrosion, serious eye damage, and respiratory sensitization .
Future Directions
Research on related compounds suggests potential future directions. For instance, the synthesis and antioxidant properties of certain indole derivatives have been studied . Additionally, clotrimazole, a related compound, has shown promise against several diseases such as sickle cell disease, malaria, and some cancers . Another study synthesized and evaluated the pharmacological activities of newly synthesized N - (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
properties
IUPAC Name |
N-(2-chlorophenyl)-2-cyanoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLTWNKEBOCLPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351170 | |
Record name | N-(2-chlorophenyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50982-66-6 | |
Record name | N-(2-chlorophenyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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